molecular formula C25H38O2Se B14375288 5-Methyl-3-[1-(phenylselanyl)tetradecyl]furan-2(5H)-one CAS No. 89448-53-3

5-Methyl-3-[1-(phenylselanyl)tetradecyl]furan-2(5H)-one

Cat. No.: B14375288
CAS No.: 89448-53-3
M. Wt: 449.5 g/mol
InChI Key: ZEHCQZJSZIBAMK-UHFFFAOYSA-N
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Description

5-Methyl-3-[1-(phenylselanyl)tetradecyl]furan-2(5H)-one is a synthetic organic compound with the molecular formula C25H38O2Se. This compound belongs to the class of furanones, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-[1-(phenylselanyl)tetradecyl]furan-2(5H)-one typically involves the transformation of 2-oxocarboxylic acids, formylation or carboxylation of functionalized aromatic (heterocyclic) compounds, and synthetic modifications of furan derivatives . One common method includes the reaction between glyoxylic acid monohydrate and aldehydes upon heating in the presence of morpholine or piperidine hydrochlorides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-[1-(phenylselanyl)tetradecyl]furan-2(5H)-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or other reduced forms of the compound .

Scientific Research Applications

5-Methyl-3-[1-(phenylselanyl)tetradecyl]furan-2(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-3-[1-(phenylselanyl)tetradecyl]furan-2(5H)-one involves its interaction with various molecular targets and pathways. The compound is known to exert its effects through the modulation of oxidative stress pathways, potentially by acting as an antioxidant. It may also interact with specific enzymes and receptors involved in cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-3-[1-(phenylselanyl)tetradecyl]furan-2(5H)-one is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets and may contribute to its potential therapeutic effects .

Properties

CAS No.

89448-53-3

Molecular Formula

C25H38O2Se

Molecular Weight

449.5 g/mol

IUPAC Name

2-methyl-4-(1-phenylselanyltetradecyl)-2H-furan-5-one

InChI

InChI=1S/C25H38O2Se/c1-3-4-5-6-7-8-9-10-11-12-16-19-24(23-20-21(2)27-25(23)26)28-22-17-14-13-15-18-22/h13-15,17-18,20-21,24H,3-12,16,19H2,1-2H3

InChI Key

ZEHCQZJSZIBAMK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(C1=CC(OC1=O)C)[Se]C2=CC=CC=C2

Origin of Product

United States

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